molecular formula C9H5ClO B15502078 3-Chloro-5-ethynylbenzaldehyde CAS No. 2758519-58-1

3-Chloro-5-ethynylbenzaldehyde

Cat. No.: B15502078
CAS No.: 2758519-58-1
M. Wt: 164.59 g/mol
InChI Key: BEZLJCRFSLTUPC-UHFFFAOYSA-N
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Description

3-Chloro-5-ethynylbenzaldehyde (CAS 2758519-58-1) is a high-purity building block of interest in advanced organic and medicinal chemistry research. This compound, with the molecular formula C9H5ClO and a molecular weight of 164.59 g/mol, features both an aldehyde group and a terminal alkyne on a chlorinated benzene ring, making it a versatile precursor for various synthesis pathways . Its key structural motifs are highly valuable in drug discovery. The chlorine substituent is a common feature in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine atoms, often used to fine-tune properties like potency and metabolic stability . Furthermore, the molecule's aldehyde and terminal alkyne functional groups allow it to participate in multicomponent reactions, such as the Kabachnik–Fields reaction, for constructing complex heterocycles like 1,2-dihydroisoquinolinylphosphonates, which are privileged scaffolds in natural products and pharmaceuticals . This makes 3-Chloro-5-ethynylbenzaldehyde a critical reagent for researchers synthesizing novel biologically active molecules or functional materials. Available from multiple global suppliers, this building block is offered with a typical purity of 95% and various pack sizes, from 100 mg to 10 g . It is supplied for laboratory research applications. Please note : This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2758519-58-1

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

IUPAC Name

3-chloro-5-ethynylbenzaldehyde

InChI

InChI=1S/C9H5ClO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-6H

InChI Key

BEZLJCRFSLTUPC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloro-5-ethynylbenzaldehyde (hypothetical) with structurally related benzaldehyde derivatives, emphasizing molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
3-Chloro-5-ethynylbenzaldehyde* C₉H₅ClO 164.59 (calc.) 3-Cl, 5-C≡CH Ethynyl enables click chemistry; Cl enhances lipophilicity and stability
3-Chloro-5-methylbenzaldehyde C₈H₇ClO 154.59 3-Cl, 5-CH₃ Methyl group increases steric bulk; lower reactivity than ethynyl
3-Chlorobenzaldehyde C₇H₅ClO 140.57 3-Cl Simplest chloro analog; used in synthesis and labs
3-Ethynylbenzaldehyde C₉H₆O 130.14 3-C≡CH Ethynyl group supports conjugation; lacks Cl, reducing molecular weight
3-Chloro-5-hydroxybenzaldehyde C₇H₅ClO₂ 156.57 3-Cl, 5-OH Hydroxy group introduces polarity and H-bonding capacity
2-Amino-5-chloro-3-methylbenzaldehyde C₈H₈ClNO 169.61 2-NH₂, 5-Cl, 3-CH₃ Amino group enhances basicity; methyl and Cl modify electronic effects

*Hypothetical structure based on substituent trends.

Reactivity and Functional Group Analysis

  • Ethynyl vs. Methyl : The ethynyl group in 3-Chloro-5-ethynylbenzaldehyde enables participation in cycloaddition reactions, unlike the inert methyl group in 3-Chloro-5-methylbenzaldehyde. This makes the former more versatile in organic synthesis .
  • Chlorine vs. Hydroxy : Chlorine (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, the hydroxy group in 3-Chloro-5-hydroxybenzaldehyde activates the ring but introduces sensitivity to oxidation .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-ethynylbenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Sonogashira coupling between 3-chloro-5-iodobenzaldehyde and terminal alkynes (e.g., ethynyltrimethylsilane) under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a copper(I) iodide co-catalyst. The reaction typically proceeds in anhydrous THF or DMF at 60–80°C under inert gas (N₂/Ar). After deprotection of the trimethylsilyl group (using K₂CO₃ in MeOH), the product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires precise control of catalyst loading, temperature, and reaction time to minimize side reactions like alkyne homocoupling .

Q. How can researchers ensure purity and characterize 3-Chloro-5-ethynylbenzaldehyde?

  • Methodological Answer : Purification is achieved via recrystallization (solvent: dichloromethane/hexane) or flash chromatography. Characterization employs:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (~10 ppm), ethynyl protons (sharp singlet at ~3 ppm), and chloro/ethynyl substitution patterns.
  • HPLC-MS : To verify molecular ion peaks ([M+H]⁺) and detect impurities.
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (aldehyde C=O stretch) confirm functional groups.
  • Elemental Analysis : Validate empirical formula (C₉H₅ClO) .

Q. What are the key stability considerations for storing 3-Chloro-5-ethynylbenzaldehyde?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (Ar) in amber glass vials at 2–8°C. Desiccants (e.g., molecular sieves) prevent aldehyde hydration. Stability tests via periodic HPLC analysis (over 6–12 months) assess degradation (e.g., formation of benzoic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives from 3-Chloro-5-ethynylbenzaldehyde for catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents. For example:
  • The electron-withdrawing chloro group enhances aldehyde electrophilicity, favoring nucleophilic additions.
  • The ethynyl group’s π-system enables conjugation, affecting redox potentials in metal-organic frameworks (MOFs).
    Validate predictions via cyclic voltammetry and X-ray crystallography of derivatives .

Q. What strategies resolve contradictions in reactivity data between 3-Chloro-5-ethynylbenzaldehyde and analogous aldehydes?

  • Methodological Answer : Contradictions often arise from steric/electronic differences. For example:
  • Compared to 3-Chloro-5-methylbenzaldehyde, the ethynyl group’s linear geometry reduces steric hindrance in cross-coupling reactions but increases susceptibility to oxidation.
  • Use Hammett plots to quantify substituent effects on reaction rates. Compare kinetic data (e.g., Arrhenius plots) under identical conditions to isolate variables .

Q. How can researchers evaluate the biological activity of 3-Chloro-5-ethynylbenzaldehyde derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. Correlate activity with structural data (e.g., XRD of protein-ligand complexes) .

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